An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile
An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-nitrobenzonitrile, a key chemical intermediate in the fields of pharmaceutical development and organic synthesis. This document collates available data on its chemical and physical properties, safety information, and its role as a versatile building block. While a specific, detailed experimental protocol for its synthesis is not widely available in public literature, a plausible synthetic route is proposed based on established chemical principles.
Core Compound Information
3-Amino-4-nitrobenzonitrile, with the confirmed CAS number 99512-10-4 , is a substituted benzonitrile that serves as a valuable starting material for the synthesis of more complex molecules.[1][2][3][4][5][6] Its structure, featuring an amino, a nitro, and a nitrile group, offers multiple reaction sites for chemical modification.
Physical and Chemical Properties
The known physical and chemical properties of 3-Amino-4-nitrobenzonitrile are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 99512-10-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 163.13 g/mol | [1][7] |
| Appearance | Pale yellow to light brown crystalline powder | [8] |
| Melting Point | 174 - 178 °C | [7] |
| Solubility | Slightly soluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO). | [8] |
| Density | ~1.45 - 1.50 g/cm³ | [8] |
| Purity | Typically ≥ 95-98% | [2][3] |
| InChI Key | VKQPDHKSUIHUDF-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)N)--INVALID-LINK--[O-] | [1] |
Synthesis Overview
A detailed, step-by-step experimental protocol for the synthesis of 3-Amino-4-nitrobenzonitrile is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous syntheses, such as that of its isomer, 4-amino-3-nitrobenzonitrile.[9] The proposed pathway involves the nitration of a protected 3-aminobenzonitrile derivative, followed by deprotection.
Proposed Synthetic Pathway
A potential method for the synthesis of 3-Amino-4-nitrobenzonitrile could involve the following conceptual steps:
-
Protection of the Amino Group: The amino group of 3-aminobenzonitrile is first protected to prevent unwanted side reactions during nitration. A common protecting group for anilines is the acetyl group.
-
Nitration: The protected compound is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and cyano groups would need to be carefully considered to achieve the desired regioselectivity.
-
Deprotection: The protecting group is subsequently removed to yield the final product, 3-Amino-4-nitrobenzonitrile.
Disclaimer: The following experimental protocol is a generalized and theoretical procedure based on the synthesis of a related isomer.[9] It has not been experimentally validated for 3-Amino-4-nitrobenzonitrile and would require significant optimization and safety assessment by qualified personnel in a laboratory setting.
Theoretical Experimental Protocol
Step 1: Acetylation of 3-Aminobenzonitrile
-
Dissolve 3-aminobenzonitrile in a suitable solvent such as acetic acid.
-
Add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the mixture and pour it into ice water to precipitate the product, 3-acetamidobenzonitrile.
-
Filter, wash with water, and dry the solid product.
Step 2: Nitration of 3-Acetamidobenzonitrile
-
Cool a mixture of concentrated sulfuric acid to 0-5 °C.
-
Slowly add 3-acetamidobenzonitrile to the cold sulfuric acid with stirring.
-
Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a set time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the Amide
-
Suspend the crude nitrated product in an aqueous acidic solution (e.g., dilute hydrochloric acid).
-
Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the free amine.
-
Filter the solid, wash with water, and dry to obtain 3-Amino-4-nitrobenzonitrile.
-
The final product may require purification by recrystallization from a suitable solvent.
Applications in Drug Discovery and Organic Synthesis
3-Amino-4-nitrobenzonitrile is recognized as a valuable building block for the synthesis of pharmaceutical intermediates and other complex organic molecules.[2][10] The presence of three distinct functional groups—amino, nitro, and nitrile—provides multiple avenues for synthetic diversification, allowing for the construction of a wide range of molecular scaffolds.
The amino group can be readily acylated, alkylated, or converted to a diazonium salt for further transformations. The nitro group can be reduced to an amino group, enabling the synthesis of diaminobenzonitrile derivatives, or can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes 3-Amino-4-nitrobenzonitrile a key starting material in the development of novel therapeutic agents.[11]
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the role of 3-Amino-4-nitrobenzonitrile as a versatile synthetic intermediate.
Caption: Proposed synthetic workflow for 3-Amino-4-nitrobenzonitrile.
Caption: Role as a versatile synthetic intermediate.
Safety Information
3-Amino-4-nitrobenzonitrile is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[8] It is stable under recommended storage conditions but should be kept away from strong oxidizing and reducing agents, strong acids, and strong bases.[8] Combustion may produce toxic gases, including nitrogen oxides, cyanide, and carbon oxides.[8]
Handling Recommendations:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a lab coat.[8]
-
Avoid breathing dust. If dust concentrations are high, a suitable dust respirator should be used.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from sources of ignition, incompatible materials, and direct sunlight.[8]
This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
- 1. 3-Amino-4-nitrobenzonitrile | C7H5N3O2 | CID 11491982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Amino-4-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 99512-10-4|3-Amino-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 6. 3-Amino-4-nitrobenzonitrile | CAS#:99512-10-4 | Chemsrc [chemsrc.com]
- 7. 3-Amino-4-Nitrobenzonitrile Supplier China | High Purity CAS 619-17-0 | Properties, Uses & Safety Data [nj-finechem.com]
- 8. 3-Amino-4-Nitrobenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
